(3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a phenyl group, and a piperazine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves multiple steps, including the formation of the pyrimidine ring, the attachment of the phenyl group, and the incorporation of the piperazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings .
Scientific Research Applications
(3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone include:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
γ-Valerolactone: A green solvent used in the production of polymeric membranes.
Properties
Molecular Formula |
C21H27N5O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O3S/c1-15-12-16(2)23-21(22-15)24-18-5-3-4-17(13-18)20(27)26-9-7-25(8-10-26)19-6-11-30(28,29)14-19/h3-5,12-13,19H,6-11,14H2,1-2H3,(H,22,23,24) |
InChI Key |
FWMKZRRZXLDGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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